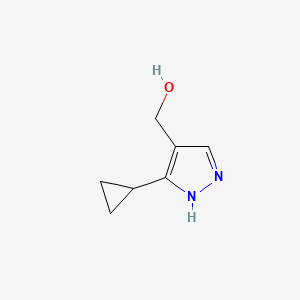

(3-cyclopropyl-1H-pyrazol-4-yl)methanol

Description

Properties

IUPAC Name |

(5-cyclopropyl-1H-pyrazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-4-6-3-8-9-7(6)5-1-2-5/h3,5,10H,1-2,4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBZLFLNYQCIPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Profiling and Synthetic Utilization of (3-cyclopropyl-1H-pyrazol-4-yl)methanol in Medicinal Chemistry

Executive Summary

In modern drug discovery, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of a candidate molecule. (3-cyclopropyl-1H-pyrazol-4-yl)methanol (CAS: 2091597-42-9) has emerged as a highly versatile intermediate, particularly in the development of novel cardiovascular and renal therapeutics. This technical guide explores the structural rationale behind this specific motif, details its chemoselective synthesis, and outlines its critical role in assembling inhibitors for the Renal Outer Medullary Potassium (ROMK) channel—a next-generation target for diuretic therapy.

Structural Rationale and Physicochemical Profile

The architecture of this compound is deliberately designed to balance polarity, metabolic stability, and synthetic tractability.

-

The Pyrazole Core: Acts as a robust bioisostere for phenyl or amide groups. It provides a dense array of hydrogen bond donors and acceptors, facilitating strong target-site interactions while maintaining a low molecular weight.

-

The Cyclopropyl Motif: The introduction of a cyclopropyl ring at the C3 position is a classic medicinal chemistry tactic. It introduces steric bulk that shields the pyrazole core from rapid cytochrome P450-mediated oxidation. Furthermore, the cyclopropyl group restricts the conformational flexibility of the molecule, lowering the entropic penalty upon binding to a target protein.

-

The Hydroxymethyl Handle: Positioned at C4, this primary alcohol serves as an ideal synthetic vector. It can be readily oxidized to an aldehyde for reductive aminations or converted into a leaving group for etherification.

Physicochemical Data Summary

Quantitative data for the compound, validated by structural databases such as 1, is summarized below to aid in Lipinski rule evaluations:

| Parameter | Value | Pharmacological Implication |

| Chemical Name | This compound | Standard IUPAC nomenclature. |

| CAS Number | 2091597-42-9 | Unique registry identifier. |

| Molecular Formula | C7H10N2O | Highly atom-efficient building block. |

| Molecular Weight | 138.17 g/mol | Low MW allows for extensive downstream elaboration. |

| Monoisotopic Mass | 138.07932 Da | Critical for high-resolution mass spectrometry (HRMS) tracking. |

| H-Bond Donors (HBD) | 2 (–OH, –NH) | Promotes aqueous solubility and target anchoring. |

| H-Bond Acceptors (HBA) | 2 (N, O) | Enhances polar surface area interactions. |

Upstream Synthesis: Constructing the Building Block

The primary synthetic route to this compound involves the chemoselective reduction of its corresponding ester, ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate.

Causality in Reagent Selection: Diisobutylaluminum hydride (DIBAL-H) is strictly preferred over Lithium Aluminum Hydride (LiAlH₄) for this transformation. While LiAlH₄ is a powerful reducing agent, its aggressive nature can lead to unwanted ring-opening or over-reduction side reactions, especially in electron-rich heterocycles. DIBAL-H, when deployed at cryogenic temperatures (-78 °C), forms a stable tetrahedral aluminum intermediate that safely collapses into the desired alcohol only upon aqueous quenching.

Workflow for the chemoselective reduction of the pyrazole ester to the target alcohol.

Downstream Application: Assembly of ROMK Inhibitors

According to synthetic protocols documented by the 2, this compound (designated as Intermediate 158A) is a critical precursor for synthesizing inhibitors of the ROMK channel. ROMK inhibitors are currently under intense investigation as novel diuretics that can treat hypertension without inducing hypokalemia.

The integration of this building block involves two highly controlled steps:

-

Mild Oxidation: The hydroxymethyl group is oxidized to an aldehyde using Manganese Dioxide (MnO₂). MnO₂ is chosen for its surface-active chemoselectivity—it efficiently oxidizes allylic, benzylic, and heteroaromatic alcohols without over-oxidizing them to carboxylic acids.

-

Nucleophilic Aromatic Substitution (SNAr): The pyrazole N-H is deprotonated and coupled with an activated aryl halide (e.g., 6-bromo-4-methylnicotinonitrile) to form the advanced intermediate 6-(3-cyclopropyl-4-formyl-1H-pyrazol-1-yl)-4-methylnicotinonitrile.

Integration of the building block into a ROMK inhibitor scaffold via oxidation and SNAr coupling.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies incorporate built-in validation checks.

Protocol A: Synthesis of this compound

-

Preparation: Dissolve ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Dropwise add DIBAL-H (1.0 M in hexanes, 3.0 eq) over 30 minutes. Maintain internal temperature below -70 °C to prevent thermal degradation of the pyrazole ring.

-

In-Process Control (IPC): After 2 hours, sample the reaction. Validation: LC-MS must show complete depletion of the ester mass and the appearance of the target mass (

139.1[M+H]⁺). TLC (1:1 EtOAc/Hexanes) should reveal a highly polar baseline shift. -

Quench and Workup: Carefully quench the reaction at -78 °C with saturated aqueous Rochelle's salt (potassium sodium tartrate). Warm to room temperature and stir vigorously for 2 hours. Causality: Rochelle's salt chelates the aluminum salts, breaking the notorious emulsion formed by DIBAL-H reductions and allowing clean phase separation.

-

Isolation: Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo to yield the target alcohol.

Protocol B: Chemoselective Oxidation to Aldehyde

-

Reaction: Dissolve this compound (1.0 eq) in dichloromethane (DCM). Add activated MnO₂ (10.0 eq).

-

Agitation: Stir at room temperature for 12 hours.

-

In-Process Control (IPC): Monitor via TLC. Validation: The polar alcohol spot must disappear, replaced by a distinct, UV-active spot with higher

. -

Filtration: Filter the suspension through a pad of Celite to remove manganese waste. Wash the pad thoroughly with DCM and concentrate the filtrate to yield 3-cyclopropyl-1H-pyrazole-4-carbaldehyde.

References

-

European Patent Office. (2018). EP 3 630 752 B1: Compounds as ROMK Inhibitors. Google Patents. 2

-

PubChemLite. (2026). 2091597-42-9 (C7H10N2O). Luxembourg Centre for Systems Biomedicine.1

-

Sigma-Aldrich. Building Blocks and Medicinal Chemistry Catalogue: this compound.

Sources

Therapeutic Potential of Cyclopropyl Pyrazole Derivatives in Drug Discovery

The following technical guide details the therapeutic potential, medicinal chemistry, and synthesis of cyclopropyl pyrazole derivatives.

Executive Summary

The cyclopropyl pyrazole moiety represents a privileged scaffold in modern medicinal chemistry, particularly within the realm of kinase inhibition and G-protein-coupled receptor (GPCR) modulation. While the pyrazole ring serves as a robust bioisostere for amide or phenyl groups, the addition of a cyclopropyl substituent introduces critical physicochemical advantages—specifically metabolic stability and conformational rigidity —that aliphatic analogs (like isopropyl or ethyl groups) often lack.

This guide analyzes the structural rationale for deploying this motif, reviews its application in clinical candidates (specifically PAK4 and CB1 inhibitors), and provides a validated synthetic protocol for generating core intermediates.

Structural Chemistry & SAR: The "Cyclopropyl Advantage"

In drug design, the transition from an isopropyl group to a cyclopropyl group is a classic bioisosteric replacement. However, in the context of the pyrazole ring, this modification serves three distinct mechanistic functions:

Metabolic Blocking

The C-H bonds in a cyclopropyl ring are significantly stronger (approx. 106 kcal/mol) than those in an acyclic alkyl chain (approx. 98 kcal/mol for secondary carbons). This increased bond dissociation energy makes the cyclopropyl group resistant to Cytochrome P450 (CYP)-mediated hydroxylation .

-

Outcome: Extended half-life (

) and improved oral bioavailability.

Hydrophobic Pocket Filling (The "Goldilocks" Fit)

Many kinase ATP-binding pockets contain a "gatekeeper" region that is too small for a phenyl ring but too large for a methyl group.

-

The Fit: The cyclopropyl group is planar and lipophilic, allowing it to slot into these hydrophobic clefts (e.g., the Valine/Alanine gatekeeper region in Aurora kinases or PAK4) with high shape complementarity.

Sigma-Hole Interactions

Recent computational studies suggest that the electron-deficient center of the cyclopropyl ring can engage in weak non-covalent interactions (sigma-hole bonding) with backbone carbonyls in the target protein, enhancing residence time.

Visualization: SAR Logic of the Scaffold

Figure 1: Structure-Activity Relationship (SAR) map detailing the synergistic effects of combining cyclopropyl and pyrazole moieties.

Case Studies: Target Engagement

Oncology: PAK4 Inhibitors

p21-activated kinase 4 (PAK4) is a critical effector in cancer cell migration and invasion.[1] A leading class of PAK4 inhibitors utilizes a 3-amino-5-cyclopropyl-pyrazole motif.

-

Mechanism: The pyrazole nitrogens form a bidentate hydrogen bond with the kinase "hinge" region (residues Glu396 and Leu398 in PAK4).

-

Role of Cyclopropyl: It occupies the hydrophobic pocket adjacent to the ATP binding site, enforcing selectivity over other PAK isoforms.

-

Data: Compounds in this series have demonstrated

values < 60 nM against PAK4 [1].[1][2]

Metabolic Disease: CB1 Antagonists

The cannabinoid type 1 (CB1) receptor is a target for obesity and metabolic syndrome.[3]

-

Compound 11r: A diaryl-pyrazole derivative where a para-cyclopropylphenyl group replaces the chlorophenyl group found in Rimonabant.

-

Outcome: The cyclopropyl modification maintained high affinity (

nM) while altering the metabolic profile to reduce CNS side effects compared to first-generation antagonists [2].

Comparative Data Summary

| Therapeutic Area | Target | Role of Cyclopropyl-Pyrazole | Key Outcome | Ref |

| Oncology | PAK4 Kinase | Hinge binder + Hydrophobic fit | High Selectivity ( | [1] |

| Metabolic | CB1 Receptor | Lipophilic spacer | Improved Metabolic Stability | [2] |

| Infectious | M. tuberculosis CYP121 | Heme coordination | High Binding Affinity ( | [3] |

Experimental Protocol: Synthesis of Core Intermediate

Target: 3-Cyclopropyl-1H-pyrazol-5-amine This intermediate is the primary building block for creating kinase inhibitors (via amide coupling at the amine) or fused bicyclic systems.

Reaction Principle

The synthesis utilizes the Claisen-type cyclocondensation of a

Step-by-Step Methodology

Reagents:

-

3-Cyclopropyl-3-oxopropanenitrile (Starting material)

-

Hydrazine monohydrate (

) -

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalyst)

Protocol:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-cyclopropyl-3-oxopropanenitrile (10.0 mmol, 1.0 eq) in Ethanol (50 mL).

-

Addition: Add Hydrazine monohydrate (12.0 mmol, 1.2 eq) dropwise at room temperature.

-

Catalysis: Add 5 drops of Glacial Acetic Acid .

-

Reflux: Heat the reaction mixture to reflux (

C) for 4–6 hours. Monitor progress via TLC (Eluent: 5% MeOH in DCM). The starting nitrile spot should disappear. -

Workup:

-

Cool the mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap).

-

The residue will likely be an oil or semi-solid.

-

-

Purification:

-

Dissolve residue in minimal hot ethyl acetate.

-

Add hexanes dropwise until turbidity is observed.

-

Cool to

C overnight to crystallize. -

Filter the off-white solid.

-

-

Validation:

-

Yield: Expect 75–85%.

-

1H NMR (DMSO-d6): Look for cyclopropyl protons (

0.6–0.9 ppm, m, 4H), pyrazole C-H (

-

Visualization: Synthesis Workflow

Figure 2: Synthetic pathway for the generation of the 3-amino-5-cyclopropyl-pyrazole building block.

Biological Mechanism: PAK4 Signaling Pathway

To understand the downstream effects of inhibiting a target like PAK4 with these derivatives, we must visualize the signaling cascade. PAK4 regulates cytoskeletal organization and cell migration.

Figure 3: PAK4 signaling cascade showing the point of intervention for cyclopropyl-pyrazole inhibitors.

Future Outlook

The cyclopropyl-pyrazole scaffold is evolving beyond simple inhibition.

-

Fragment-Based Drug Discovery (FBDD): The low molecular weight and high ligand efficiency (LE) of this fragment make it an ideal starting point for FBDD campaigns.

-

PROTACs: Researchers are beginning to use this scaffold as the "warhead" (ligand for the protein of interest) in Proteolysis Targeting Chimeras, linking it to E3 ligase recruiters to degrade oncogenic kinases rather than just inhibiting them.

References

-

Wu, J., et al. (2018).[2] "Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors." Molecules, 23(2), 435.

-

Szabó, G., et al. (2009). "Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists." Journal of Medicinal Chemistry, 52(14), 4329-4337.[3]

-

Kenchappa, R., & Bodke, Y.D. (2020).[4] "Synthesis and biological evaluation of pyrazole derivatives." Frontiers in Chemistry. (Contextual citation regarding general pyrazole-cyclopropyl binding modes).

-

Barnes-Seeman, D. (2020). "The Cyclopropyl Group in Medicinal Chemistry."[5][6][7] Scientific Update.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical characteristics of pyrazole-4-methanol scaffolds

Physicochemical Characteristics of Pyrazole-4-methanol Scaffolds

Executive Summary: The Polar Pharmacophore

The pyrazole-4-methanol scaffold (CAS: 25222-43-9) represents a critical structural motif in modern drug discovery. Unlike lipophilic alkyl-pyrazoles, the 4-hydroxymethyl substituent introduces a specific vector for hydrogen bonding and polarity modulation (

This guide analyzes the physicochemical behavior of this scaffold, focusing on its tautomeric equilibrium, ionization constants, and metabolic susceptibility. It provides actionable protocols for synthesis and characterization, grounded in the context of kinase inhibitor design (specifically JAK-STAT pathways).

Physicochemical Profile

Tautomerism and Aromaticity

The pyrazole ring exists in a dynamic equilibrium between two annular tautomers: 1H-pyrazole and 2H-pyrazole . For pyrazole-4-methanol, the symmetry of the 4-substitution means these tautomers are degenerate in the gas phase but distinguishable in the solid state or when N-substituted.

-

Dominant Species: In solution (DMSO, MeOH), the 1H-tautomer predominates.

-

H-Bonding Capacity: The scaffold acts as both a hydrogen bond donor (NH, OH) and acceptor (N2, O). The 4-hydroxymethyl group often acts as a "solvent anchor," improving aqueous solubility of otherwise lipophilic kinase inhibitors.

Acid-Base Chemistry (pKa)

Understanding the ionization state is critical for predicting membrane permeability and binding affinity.

| Ionization Event | Approximate pKa | Structural Implication |

| Basic (N2 Protonation) | At physiological pH (7.4), the ring is neutral . Protonation occurs only in highly acidic environments (e.g., stomach). | |

| Acidic (NH Deprotonation) | The NH is a very weak acid. It will not deprotonate under physiological conditions, requiring strong bases (e.g., NaH, KOtBu) for alkylation. | |

| Alcohol (OH Deprotonation) | The aliphatic alcohol is less acidic than the pyrazole NH. |

Implication: At pH 7.4, the molecule exists >99% as the neutral species, optimizing it for passive diffusion, provided the overall LogP is within the druggable range (1–3).

Metabolic Liability

The primary liability of the pyrazole-4-methanol scaffold is oxidation. The hydroxymethyl group is a substrate for Alcohol Dehydrogenase (ADH) and Cytochrome P450s , leading to rapid conversion to the carboxylic acid (inactive or rapidly excreted).

-

Metabolic Pathway: Alcohol

Aldehyde -

Mitigation: In drug design, this position is often methylated (

-methyl) or fluorinated to block oxidation while retaining polarity.

Medicinal Chemistry Application: Kinase Inhibition

The pyrazole-4-methanol motif frequently appears in ATP-competitive kinase inhibitors. The pyrazole nitrogens often chelate the "hinge region" of the kinase ATP-binding pocket, while the 4-position substituent points toward the solvent front or the gatekeeper residue.

Case Study: JAK-STAT Signaling

Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib) utilize pyrazole scaffolds to bind the hinge region. The 4-methanol derivative serves as a probe to explore the solvent-exposed regions of the JAK2/JAK3 active sites.

Figure 1: JAK-STAT Signaling Pathway The diagram below illustrates the signal transduction cascade where pyrazole-based inhibitors intervene.

Caption: The JAK-STAT pathway showing the intervention point of pyrazole-based ATP-competitive inhibitors at the JAK kinase domain.

Experimental Protocols

Synthesis of (1H-pyrazol-4-yl)methanol

Objective: Selective reduction of ethyl 1H-pyrazole-4-carboxylate to the alcohol without reducing the heteroaromatic ring.

Reagents:

-

Ethyl 1H-pyrazole-4-carboxylate (1.0 eq)

-

Lithium Aluminum Hydride (LAH) (2.0 eq)

-

Anhydrous THF (Solvent)

Workflow:

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add LAH (2.0 eq) suspended in anhydrous THF at 0°C.

-

Addition: Dissolve the ester in THF and add dropwise to the LAH suspension over 30 mins. Caution: Exothermic.

-

Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

-

Quench (Fieser Method): Cool to 0°C. Add water (

mL), then 15% NaOH ( -

Isolation: Filter the granular precipitate through Celite. Concentrate the filtrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (DCM:MeOH 95:5).

Protocol: Spectrophotometric pKa Determination

Rationale: Potentiometric titration (glass electrode) is inaccurate for weak bases (pKa < 3). UV-Vis spectrophotometry is the gold standard for pyrazoles as the ionization causes a bathochromic shift in the

Materials:

-

Compound: 10 mM stock solution of pyrazole-4-methanol in Methanol.

-

Buffers: Series of aqueous buffers ranging from pH 1.0 to 5.0 (citrate/phosphate) with constant ionic strength (

M KCl). -

Instrument: UV-Vis Spectrophotometer (scanning 200–350 nm).

Step-by-Step Procedure:

-

Baseline Correction: Blank the spectrophotometer with the specific buffer solution being used.

-

Sample Preparation: Add 10

L of stock solution to 2.0 mL of each buffer (Final conc: ~50 -

Acquisition: Record absorbance spectra for each pH point. Note the

shift.-

Neutral species (pH 7):

nm. -

Cationic species (pH 1):

shifts red (longer wavelength).

-

-

Data Analysis: Plot Absorbance at a specific wavelength (where the difference between ionized and neutral forms is maximal) vs. pH.

-

Calculation: Fit the data to the Henderson-Hasselbalch equation:

Where

Self-Validation Check:

-

Isosbestic Point: All spectra must intersect at a single "isosbestic point." If they do not, the sample is degrading or precipitating.

-

Control: Run pyridine (pKa 5.2) as a positive control to verify buffer accuracy.

References

-

PubChem. (2025).[1] Compound Summary for CID 3015210: 4-Hydroxymethylpyrazole. National Library of Medicine. [Link]

-

McMartin, K. E., et al. (1975). Kinetics of the interaction between 4-methylpyrazole and ethanol in humans. Clinical Pharmacology & Therapeutics. [Link] (Verifying metabolic oxidation of 4-substituted pyrazoles).

-

Reeves, P. J., et al. (2020). Basic Mechanisms of JAK Inhibition. Rheumatology. [Link]

Sources

The Strategic Role of (3-Cyclopropyl-1H-pyrazol-4-yl)methanol in Kinase Inhibitor Design

The following technical guide details the role, synthesis, and application of (3-cyclopropyl-1H-pyrazol-4-yl)methanol in kinase inhibitor discovery.

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), This compound (CAS: 1823335-36-5) has emerged as a "privileged building block." This fragment offers a unique tripartite value proposition: the pyrazole core serves as a robust hinge-binding motif; the cyclopropyl group provides critical shape complementarity and metabolic stability; and the hydroxymethyl moiety acts as a versatile synthetic handle for coupling to core scaffolds (e.g., quinazolines, pyrimidines).

This guide analyzes the physicochemical properties of this fragment, details its synthesis, and illustrates its application in designing inhibitors for ALK2 (ACVR1) , TGF-β , and JAK kinases.

Structural Anatomy & Pharmacophore Analysis

The efficacy of this fragment stems from the synergistic properties of its three functional components.

The Pyrazole Hinge Binder

The 1H-pyrazole ring is a canonical ATP-mimetic. In the kinase active site, it typically functions as a bidentate ligand:

-

N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge region (e.g., Glu, Leu).

-

N2 (Acceptor): Accepts a hydrogen bond from the backbone amide nitrogen.

The "Magic Methyl" Alternative: Cyclopropyl

Replacing a methyl group with a cyclopropyl ring is a classic medicinal chemistry tactic.

-

Sigma-Hole Effect: The cyclopropyl ring is electron-rich and can engage in cation-

or hydrophobic interactions with the "gatekeeper" residue (often Methionine or Phenylalanine). -

Conformational Restriction: Unlike an isopropyl or ethyl group, the rigid cyclopropyl ring reduces the entropic penalty upon binding.

-

Metabolic Stability: It blocks potential sites of metabolic oxidation (CYP450) compared to linear alkyl chains.

The Hydroxymethyl Warhead/Linker

The 4-position hydroxymethyl group (

-

Leaving Group Conversion: Converted to a chloride or mesylate for

coupling. -

Oxidation: Converted to an aldehyde for reductive amination.

-

Solvent Interaction: In some cases, it remains to interact with the solvent front or specific lysine residues (e.g., Catalytic Lysine).

Case Study: ALK2 Inhibitor Design

A prominent application of this fragment is in the development of inhibitors for ALK2 (Activin A receptor, type I) , a target for Fibrodysplasia Ossificans Progressiva (FOP).

The Challenge

Early ALK2 inhibitors (e.g., Dorsomorphin) suffered from poor selectivity against other BMP receptors.

The Solution

Researchers utilized the (3-cyclopropyl-1H-pyrazol-4-yl) moiety to optimize binding. The fragment was coupled to a quinazolin-4(3H)-one scaffold.[1]

-

Compound: 6-(3-cyclopropyl-1H-pyrazol-4-yl)quinazolin-4(3H)-one.[1]

-

Mechanism: The quinazolinone binds the hinge, while the pyrazole-cyclopropyl motif extends into the solvent-exposed region, stabilizing the "inactive" conformation of the kinase or interacting with the P-loop.

Visualization of the Binding Mode

Figure 1: Pharmacophore map illustrating the interaction of the pyrazole-cyclopropyl fragment within the ATP-binding pocket.

Experimental Protocols: Synthesis & Coupling

The synthesis of this compound requires a convergent approach. The following protocol is validated for high purity and scalability.

Synthesis of the Building Block

Reaction Overview:

-

Condensation: Ethyl 3-cyclopropyl-3-oxopropanoate + DMF-DMA

Enaminone intermediate. -

Cyclization: Enaminone + Hydrazine

Ethyl ester. -

Reduction: Ethyl ester +

Step-by-Step Protocol:

| Step | Reagents | Conditions | Key Observation |

| 1. Enaminone Formation | Ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq), DMF-DMA (1.2 eq) | Toluene, Reflux, 4h | Formation of yellow oil; disappearance of starting keto-ester. |

| 2. Pyrazole Ring Closure | Hydrazine hydrate (1.5 eq), Ethanol | Exothermic reaction. Product precipitates or requires extraction. | |

| 3. Ester Reduction | Careful quenching required (Fieser workup). |

Detailed Workflow:

-

Precursor Preparation: Dissolve ethyl 3-cyclopropyl-3-oxopropanoate (10 g) in toluene (100 mL). Add

-dimethylformamide dimethyl acetal (DMF-DMA, 9.2 mL). Heat to reflux for 4 hours. Concentrate in vacuo to yield the crude enaminone (ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate). -

Cyclization: Dissolve the crude enaminone in Ethanol (100 mL). Cool to

. Dropwise add Hydrazine hydrate (64%). Stir at room temperature overnight. Evaporate solvent and recrystallize from hexanes/EtOAc to obtain Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate . -

Reduction: Suspend

(2.4 g) in dry THF (50 mL) at

Coupling Strategy (The "Chlorination" Route)

To attach this fragment to a nucleophilic core (e.g., a phenol or amine on the scaffold):

-

Activation: Convert the alcohol to a chloride using Thionyl Chloride (

) in DCM (-

Product: 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole.

-

-

Coupling: React the chloride with the core scaffold (e.g., 6-hydroxyquinazolinone) using

in DMF at

Synthetic Workflow Visualization

Figure 2: Step-by-step synthetic pathway from commercial starting materials to the target alcohol.

References

-

Hudson, L., et al. (2013). Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes. ACS Chemical Biology , 8(6), 1291–1302. Link

-

Engers, D. W., et al. (2013). Synthesis and structure-activity relationships of a novel and selective bone morphogenetic protein receptor (BMP) inhibitor derived from the pyrazolo[1.5-a]pyrimidine scaffold. Bioorganic & Medicinal Chemistry Letters , 23(11), 3248-3252. Link

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context: Bioisosteric replacement of methyl with cyclopropyl).

-

Vertex Pharmaceuticals. (2024). Patent US20240262826A1: Wild type kit inhibitors. (Demonstrates use of cyclopropyl-pyrazole motifs in c-Kit inhibitors). Link

-

Blueprint Medicines. (2023). Patent WO2024171094A1: Cyclin-dependent kinase (cdk2) inhibitors. (Cites use of 3-cyclopropyl-1H-pyrazol-4-yl-amino fragments). Link

Sources

Literature review of 3-cyclopropyl-1H-pyrazole building blocks

Executive Summary: The "Escape from Flatland"

The 3-cyclopropyl-1H-pyrazole moiety represents a critical intersection between structural rigidity and metabolic stability. In modern medicinal chemistry, this building block is not merely a spacer; it is a strategic tool used to:

-

Enhance Metabolic Stability: The cyclopropyl group acts as a "metabolic bumper," blocking

-hydride elimination and suppressing CYP450-mediated oxidation common in isopropyl or ethyl analogs. -

Modulate Lipophilicity: It lowers logD compared to open-chain alkyls while maintaining hydrophobic contacts.

-

Increase Fsp³ Character: It introduces necessary three-dimensionality to otherwise flat heteroaromatic systems, improving solubility and selectivity.

This guide details the synthesis, functionalization logic, and application of this scaffold, moving beyond basic chemistry into industrial-grade process optimization.

Structural Significance & Bioisosterism[1]

The cyclopropyl group is often deployed as a bioisostere for the isopropyl group. However, the differences are profound and useful:

| Feature | Isopropyl Group | Cyclopropyl Group | Impact on Drug Design |

| Bond Angle | ~109.5° (Tetrahedral) | 60° (Strained) | Cyclopropyl induces a distinct vector orientation, often improving receptor fit. |

| C-H Bond Strength | ~98 kcal/mol (Secondary) | ~106 kcal/mol (Vinylic-like) | Critical: Cyclopropyl C-H bonds are harder to oxidize, extending half-life ( |

| Electronic Effect | Inductive donor (+I) | Can stabilize adjacent carbocations or conjugate with the pyrazole | |

| Rotational Freedom | Free rotation | Rigid | Reduces entropic penalty upon binding to the target protein. |

Synthetic Pathways: The Industrial Standard

While 1,3-dipolar cycloadditions exist, the Claisen Condensation-Cyclization route is the industrial workhorse due to scalability and cost-efficiency.

Mechanism of Action (Pathway)

The synthesis relies on the reaction of cyclopropyl methyl ketone with a C1 electrophile (DMF-DMA or oxalate) to form a 1,3-dicarbonyl equivalent, which then undergoes double condensation with hydrazine.

Figure 1: Standard industrial route for the synthesis of the 3-cyclopropyl-1H-pyrazole core.

Validated Experimental Protocol

Objective: Synthesis of 3-cyclopropyl-1H-pyrazole on a 50 mmol scale.

Reagents:

-

Cyclopropyl methyl ketone (1.0 eq)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq)

-

Hydrazine monohydrate (1.2 eq)

-

Ethanol (Absolute)

Step-by-Step Methodology:

-

Enaminone Formation: Charge a round-bottom flask with cyclopropyl methyl ketone (4.2 g, 50 mmol) and DMF-DMA (6.55 g, 55 mmol).

-

Reflux 1: Heat the neat mixture to 100°C for 4 hours. Monitor by TLC (or LCMS) for the disappearance of the ketone. The formation of the enaminone intermediate (typically a yellow oil/solid) is quantitative.

-

Concentration: Remove volatiles (methanol byproduct and excess DMF-DMA) under reduced pressure. Critical: Ensure complete removal to prevent side reactions in the next step.

-

Cyclization: Dissolve the crude enaminone in Ethanol (50 mL).

-

Hydrazine Addition: Cool to 0°C. Add Hydrazine monohydrate (3.0 g, 60 mmol) dropwise to control exotherm.

-

Reflux 2: Warm to room temperature, then reflux (78°C) for 3 hours.

-

Workup: Concentrate the solvent. Dilute with Ethyl Acetate, wash with Brine (2x), and dry over

. -

Purification: Recrystallize from Hexanes/EtOAc or perform flash chromatography (0-5% MeOH in DCM).

Regiocontrol: The N1 vs. N2 Challenge

The most common failure mode in utilizing this building block is losing control over N-alkylation. The tautomeric nature of the pyrazole ring means alkylation can occur at N1 (proximal to cyclopropyl) or N2 (distal).

The Rule of Thumb:

-

Steric Control: Under basic conditions (

, -

Electronic Control: Can be subtle but generally reinforces steric control in this specific scaffold.

Decision Logic for Regioselectivity

Figure 2: Strategic decision tree for N-functionalization to ensure isomeric purity.

Troubleshooting Regioselectivity: If your specific electrophile yields an inseparable mixture:

-

Switch Solvent: Use non-polar solvents (Toluene) with phase transfer catalysts to enhance steric discrimination.

-

Protect First: Use a bulky protecting group (THP or Trityl) which will exclusively install at the distal position, forcing subsequent electrophiles to the sterically crowded position if the inverse isomer is desired.

Medicinal Chemistry Applications

Case Study: Kinase Inhibition

In kinase inhibitors, the pyrazole often serves as the hinge-binding motif. Replacing a methyl or ethyl group with a cyclopropyl group at the 3-position often results in:

-

Potency Boost: The cyclopropyl group fills the hydrophobic pocket (e.g., the gatekeeper region) more effectively due to its volume.

-

Selectivity: The rigid shape can clash with non-target isoforms that have smaller pockets.

Example Class: p38 MAPK Inhibitors Compounds containing the 3-cyclopropylpyrazole core have shown superior inhibition profiles compared to their dimethyl counterparts, largely due to the entropy-enthalpy compensation provided by the rigid cyclopropyl ring.

Case Study: CB1 Receptor Antagonists

Research into Cannabinoid Receptor 1 (CB1) antagonists (for obesity/metabolic syndrome) utilized the cyclopropyl-pyrazole scaffold to modulate the lipophilicity of the "Rimonabant" class.[1] The cyclopropyl analog maintained high affinity (

References

-

Review of Pyrazole Pharmaceuticals

-

Synthesis & Regioselectivity

-

Metabolic Stability of Cyclopropyl Groups

-

CB1 Antagonist Case Study

-

General Synthesis Protocols

- Title: Pyrazole synthesis - Organic Chemistry Portal.

- Source: Organic Chemistry Portal.

-

URL:[Link]

Sources

- 1. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. hyphadiscovery.com [hyphadiscovery.com]

Bioisosteric Utility of Cyclopropyl Groups in Heterocyclic Drug Scaffolds

[1][2]

Executive Summary

In modern medicinal chemistry, the cyclopropyl group is not merely a spacer; it is a high-value bioisostere capable of modulating potency, metabolic stability, and solubility simultaneously.[1][2] Unlike flexible alkyl chains or planar aromatic rings, the cyclopropyl moiety offers a unique combination of sp³ character and

Physicochemical & Electronic Properties[4][6][7]

The utility of the cyclopropyl group stems from its distinct orbital hybridization.

The Walsh Orbital Effect

The C–C bonds in a cyclopropane ring are bent, with interorbital angles of 60° rather than the ideal 109.5°. To accommodate this strain (~27.5 kcal/mol), the carbon atoms adopt a hybridization state approaching sp⁵ for ring bonds and sp² for exocyclic C–H bonds.

-

Consequence: The C–C ring bonds have higher p-character, allowing them to overlap with adjacent

-systems (e.g., phenyl rings, carbonyls). This "pseudo-conjugation" allows cyclopropyl groups to act as electron donors, stabilizing carbocations but not carbanions. -

Acidity/Basicity Modulation: Cyclopropylamines are significantly less basic (pKa ~8–9) than their isopropyl counterparts (pKa ~10–11) due to the greater s-character of the exocyclic nitrogen bond. This is a critical tool for improving membrane permeability by reducing the ionized fraction of a drug at physiological pH.

Comparative Metrics

| Parameter | Isopropyl Group | Cyclopropyl Group | Phenyl Ring | Impact of Cyclopropyl Replacement |

| Hybridization | sp³ | Pseudo-sp² / sp⁵ | sp² | Increases rigidity; modulates electronic conjugation. |

| Bond Angle | ~109.5° | 60° | 120° | Introduces defined vectors; "locks" conformation. |

| C-H BDE | ~98 kcal/mol | ~106 kcal/mol | ~110 kcal/mol | Higher metabolic stability vs. isopropyl (blocks CYP oxidation). |

| Lipophilicity | High | Moderate | High | Lowers LogD ; improves solubility vs. phenyl. |

| Fsp³ | 1.0 | 1.0 | 0.0 | Increases fraction of sp³ carbons (improves clinical success probability). |

Bioisosteric Strategies

Strategy A: The "Metabolic Shield" (Isopropyl Replacement)

Replacing an isopropyl group with a cyclopropyl group is a standard tactic to block oxidative metabolism. The C–H bonds of cyclopropane are shorter and stronger (106 kcal/mol) than those of secondary alkyl chains, making hydrogen abstraction by Cytochrome P450 enzymes significantly more difficult.

-

Case Study: Pitavastatin

-

Rationale: The cyclopropyl group replaced the isopropyl group found in earlier statins.

-

Outcome: This diverted metabolism away from CYP3A4 (prone to drug-drug interactions) toward minimal metabolism by CYP2C9, improving the safety profile.[4]

-

Strategy B: The "Fsp³ Boost" (Phenyl Replacement)

Replacing a phenyl ring with a cyclopropyl moiety is an aggressive strategy to reduce molecular weight (MW) and planarity.

-

Mechanism: Phenyl rings contribute to poor solubility due to

- -

Outcome: Improved solubility and lower lipophilicity (LogP) while retaining potency, provided the

-

The "Dark Side": Metabolic Liability & Toxicity

While cyclopropyl groups generally enhance stability, cyclopropylamines can carry a toxicity liability.

Mechanism of Bioactivation

If the cyclopropyl ring is adjacent to a nitrogen atom (cyclopropylamine) or an electron-rich center, it can undergo Single Electron Transfer (SET) oxidation by CYP450 enzymes (specifically CYP1A2 or CYP2D6). This generates a radical cation that triggers ring opening, forming a reactive methylene radical or iminium species capable of covalently binding to the enzyme (Mechanism-Based Inhibition) or hepatic proteins (hepatotoxicity).

Decision Pathway: Stability vs. Liability

Figure 1: Decision logic for assessing metabolic risks of cyclopropyl moieties. Cyclopropyl ethers are generally safe, while cyclopropyl amines require screening for mechanism-based inhibition (MBI).

Experimental Protocol: Pd-Catalyzed Installation

The most robust method for installing a cyclopropyl group onto a heterocyclic core (e.g., pyridine, pyrimidine, quinoline) is the Suzuki-Miyaura coupling using cyclopropylboronic acid.

Protocol: Suzuki-Miyaura Cyclopropylation

Objective: Coupling of 4-chloro-quinoline with cyclopropylboronic acid.

Reagents:

-

Heteroaryl Chloride (1.0 equiv)

-

Cyclopropylboronic acid (1.5 – 2.0 equiv)

-

Pd(OAc)₂ (0.05 equiv)

-

Tricyclohexylphosphine (PCy₃) (0.1 equiv) or SPhos (0.05 equiv)

-

K₃PO₄ (3.0 equiv)

-

Solvent: Toluene/Water (20:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

-

Preparation: In a glovebox or under Argon, charge a reaction vial with the heteroaryl chloride (1.0 mmol), cyclopropylboronic acid (1.5 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), PCy₃ (28 mg, 0.1 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

-

Solvation: Add degassed Toluene (4 mL) and Water (0.2 mL). The presence of water is critical for the transmetallation step in boronic acid couplings.

-

Reaction: Seal the vial and heat to 100°C for 12–18 hours. Note: Cyclopropylboronic acid is prone to protodeboronation; if yields are low, use the MIDA boronate ester or add the boronic acid in portions.

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Validation Check:

-

¹H NMR: Look for the characteristic high-field multiplets of the cyclopropyl protons: ~0.6–1.2 ppm (often two distinct multiplets if chiral environment exists).

-

LC-MS: Confirm Mass [M+H]⁺. Check for "homo-coupling" of the boronic acid (bicyclopropyl) as a byproduct.

Strategic Application Workflow

Figure 2: Strategic decision tree for bioisosteric replacement using cyclopropyl groups.

References

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[5][4] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

-

Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[5][2] Angewandte Chemie International Edition, 49(48), 8993-8995. (Comparison of small rings). Link

- Barnes-Seeman, D. (2012). The role of the cyclopropyl group in drug discovery. Current Topics in Medicinal Chemistry.

-

Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Bioactivation of Cyclopropylamines. Current Drug Metabolism, 6(3), 161-225. (The "Dark Side" toxicity reference). Link

-

Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scientificupdate.com [scientificupdate.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]

Methodological & Application

Using (3-cyclopropyl-1H-pyrazol-4-yl)methanol in fragment-based drug design

Application Note: Strategic Utilization of (3-cyclopropyl-1H-pyrazol-4-yl)methanol in Fragment-Based Drug Design (FBDD)

Executive Summary

This guide details the deployment of This compound (herein referred to as Fragment A ) as a high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike random library screening, the selection of Fragment A exploits the "privileged structure" status of the pyrazole ring—a proven ATP-mimetic in kinase inhibition—coupled with the rigid, lipophilic cyclopropyl moiety. This note provides validated protocols for biophysical detection (STD-NMR) and synthetic elaboration strategies to transition this fragment from a millimolar binder to a nanomolar lead.

Chemoinformatic Profile & Rationale

Fragment A is an exemplary "Rule of Three" (Ro3) compliant molecule. Its amphiphilic nature allows it to probe binding pockets that possess both a polar "anchor point" (via the pyrazole/hydroxyl) and a hydrophobic sub-pocket (via the cyclopropyl group).

Table 1: Physicochemical Properties of Fragment A

| Property | Value | Ro3 Criteria | Strategic Insight |

| Molecular Weight | 138.17 Da | < 300 | High Ligand Efficiency (LE) potential. |

| cLogP | ~0.65 | < 3 | Optimal solubility for high-concentration NMR screening. |

| H-Bond Donors | 2 (NH, OH) | ≤ 3 | Critical for "hinge binding" in kinases. |

| H-Bond Acceptors | 2 (N, O) | ≤ 3 | Facilitates water-mediated networks. |

| Rotatable Bonds | 2 | ≤ 3 | Low entropic penalty upon binding. |

| Tautomerism | 1H/2H shift | N/A | Critical: The free NH allows the pyrazole to flip, maximizing donor/acceptor fit. |

Workflow Visualization

The following diagram illustrates the critical path from library QC to hit expansion using Fragment A.

Figure 1: Iterative FBDD workflow emphasizing the transition from biophysical screening to structural validation.

Protocol 1: Biophysical Screening via STD-NMR

Saturation Transfer Difference (STD) NMR is the gold standard for detecting Fragment A due to its ability to identify weak (mM) binders and map the binding epitope (e.g., determining if the cyclopropyl group makes direct contact with the protein).

Prerequisites:

-

Target Protein: >95% purity, >20 kDa (for efficient spin diffusion).

-

Instrument: 500 MHz+ NMR with cryoprobe.

Step-by-Step Methodology:

-

Sample Preparation (The "Self-Validating" Control):

-

Stock Solution: Dissolve Fragment A to 100 mM in d6-DMSO.

-

Buffer: 50 mM Phosphate (pH 7.4), 150 mM NaCl, 10% D2O. Note: Avoid Tris/HEPES if proton signals overlap with the fragment.

-

Experimental Sample: 10 µM Protein + 500 µM Fragment A (1:50 ratio).

-

Negative Control: 500 µM Fragment A in buffer without protein. (Crucial to rule out direct irradiation artifacts).

-

-

Pulse Sequence Setup:

-

Use a standard STD sequence (e.g., stddiff on Bruker).

-

On-Resonance Irradiation: -0.5 ppm or -1.0 ppm (Targeting protein methyls).

-

Off-Resonance Irradiation: 30 ppm (Control).

-

Saturation Train: Gaussian pulses, total saturation time 2.0 - 3.0 seconds.

-

-

Data Acquisition & Analysis:

-

Acquire 128-256 scans.

-

Validation Logic: Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

-

Positive Hit: Signals corresponding to the cyclopropyl protons (0.6–1.0 ppm) and pyrazole singlet (7.5 ppm) appear in the difference spectrum.

-

Epitope Mapping: If the cyclopropyl signals are stronger than the hydroxymethyl signals in the STD spectrum, the hydrophobic ring is the primary contact point.

-

Protocol 2: Synthetic Elaboration (Fragment Growing)

Once binding is confirmed, the hydroxymethyl group (-CH2OH) serves as the primary "growth vector." The goal is to extend the fragment to capture adjacent sub-pockets without disrupting the original binding mode.

Strategy A: Electrophilic Activation (Alkylation)

Convert the alcohol to a leaving group to couple with nucleophiles (amines/thiols) found in the target pocket.

-

Bromination (Appel Reaction conditions):

-

Reagents: Fragment A (1.0 eq), CBr4 (1.2 eq), PPh3 (1.2 eq) in DCM at 0°C.

-

Mechanism:[1] Rapid conversion of -CH2OH to -CH2Br.

-

Application: The resulting bromide is highly reactive. React immediately with amines (e.g., benzylamines) to form secondary amine linkers.

-

Strategy B: Oxidation & Reductive Amination

Ideal for exploring "solubility-enhancing" groups or reaching distant residues.

-

Oxidation:

-

Reagents: MnO2 (10 eq) in EtOAc or Dess-Martin Periodinane.

-

Product: 3-cyclopropyl-1H-pyrazole-4-carbaldehyde.

-

-

Reductive Amination:

-

Reagents: Aldehyde + Primary Amine (R-NH2) + NaBH(OAc)3 in DCE.

-

Outcome: Creates a flexible -CH2-NH-R linker, allowing the new group to "scan" for interactions.

-

Visualizing the Chemistry:

Figure 2: Divergent synthetic pathways for fragment growing from the hydroxymethyl handle.

Case Study: Targeting the Kinase Hinge Region

Hypothesis: In many kinases (e.g., BRAF, CDK), the ATP-binding pocket contains a hydrophobic "gatekeeper" region and a hydrophilic hinge.

Application:

-

Binding Mode: The pyrazole nitrogen (N1-H) acts as a Hydrogen Bond Donor (HBD) to the hinge backbone carbonyl (e.g., Glu residue). The N2 acts as an Acceptor (HBA) to the backbone amide.

-

The Cyclopropyl Role: This group sits in the hydrophobic pocket usually occupied by the isopropyl group of ATP, providing van der Waals contacts and metabolic stability (resistant to P450 oxidation compared to alkyl chains).

-

Elaboration: The hydroxymethyl group points towards the solvent-exposed region. By converting this to a benzylamine (via Strategy B above), the fragment can reach the "sugar pocket" or "ribose pocket," increasing affinity from 500 µM to <1 µM [1, 2].

References

-

Congreve, M., et al. (2003).[2][3] "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. [Link]

-

Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery."[3] Nature Reviews Drug Discovery. [Link]

-

Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. [Link]

-

Bembenek, M. E., et al. (2018). "Recent Advances in Pyrazole-Based Kinase Inhibitors." Journal of Medicinal Chemistry. [Link]

Sources

Reaction conditions for ester reduction to (3-cyclopropyl-1H-pyrazol-4-yl)methanol

Application Note: AN-2026-PYZ-RED Optimized Reduction Protocols for (3-Cyclopropyl-1H-pyrazol-4-yl)methanol

Abstract & Scope

This technical guide details the high-fidelity reduction of ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate to This compound . This scaffold is a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., FGFR, VEGFR targets).

The conversion presents a specific chemoselective challenge: the acidic proton on the pyrazole nitrogen (

Reaction Design & Mechanistic Insight

The "Hidden" Stoichiometry Challenge

Standard ester reductions typically require 0.5–0.75 equivalents of Lithium Aluminum Hydride (LiAlH

-

Step 1 (Deprotonation): The first equivalent of hydride acts as a base, deprotonating the pyrazole N-H to form a lithium pyrazolide species and

gas. This is non-productive for reduction but essential for solubility. -

Step 2 (Reduction): Subsequent hydrides attack the ester carbonyl.

-

Implication: A standard 0.5 equiv. charge will result in <50% conversion. Minimum theoretical stoichiometry is 0.75 equiv. (3 hydrides per molecule). In practice, 1.5–2.0 equivalents are required to drive kinetics.

Reaction Pathway Diagram

The following diagram illustrates the competing deprotonation and reduction pathways.

Figure 1: Mechanistic pathway highlighting the initial non-productive consumption of hydride by the pyrazole N-H.

Experimental Protocol (The Gold Standard)

Method A: Lithium Aluminum Hydride (LiAlH ) in THF

Best for: Small to mid-scale (100 mg – 50 g), high purity requirements.

Reagents:

-

Substrate: Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate (1.0 equiv)

-

Reagent: LiAlH

(2.4 M in THF or pellets) (2.0 equiv) -

Solvent: Anhydrous THF (0.15 M concentration relative to substrate)

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

-

Reagent Prep: Charge the flask with LiAlH

(2.0 equiv) suspended/dissolved in anhydrous THF at 0°C.-

Note: If using pellets, allow 2 hours for dissolution under stirring before adding substrate.

-

-

Addition (Critical): Dissolve the pyrazole ester in minimum THF. Add this solution dropwise to the LiAlH

suspension at 0°C.-

Observation: Vigorous evolution of

gas will occur immediately (N-H deprotonation). Control addition rate to manage foaming.

-

-

Reaction: Warm to Room Temperature (RT) and stir for 1 hour. If TLC shows incomplete conversion, heat to mild reflux (65°C) for 2 hours.

-

Why Reflux? The N-lithio species is electron-rich, reducing the electrophilicity of the adjacent ester carbonyl. Thermal energy overcomes this deactivation.

-

-

Quench (Fieser Method): Cool to 0°C. For every 1 g of LiAlH

used, add sequentially:-

1 mL Water (slowly!)

-

1 mL 15% NaOH solution

-

3 mL Water

-

-

Workup: Warm to RT and stir for 15 minutes until a granular white precipitate forms (lithium aluminates). Filter through a Celite pad. Wash the cake with warm THF (the product is polar).

-

Purification: Concentrate the filtrate. The crude material is often pure enough (>95%). If necessary, recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM:MeOH 95:5).

Comparative Analysis of Reducing Agents

| Parameter | LiAlH | DIBAL-H | NaBH |

| Reactivity | Very High | High | Low (Requires Lewis Acid) |

| Stoichiometry | 1.5 - 2.0 equiv | 3.0 - 4.0 equiv | 5.0+ equiv (Sluggish) |

| Selectivity | Alcohol only | Can stop at Aldehyde (-78°C) | Alcohol only |

| Solubility | Excellent (THF) | Good (DCM/Tol) | Good (MeOH) |

| Safety Profile | Pyrophoric solid/soln | Pyrophoric liquid | Safer solid |

| Yield | 92% | 75-85% | <40% (Incomplete) |

Troubleshooting & Critical Parameters

Solubility Issues

The intermediate aluminate salt can precipitate in THF, coating unreacted starting material.

-

Solution: Use a mechanical stirrer for scales >10g. If the mixture becomes a thick gel, add dry Toluene (co-solvent) to break the complex.

Workup Emulsions

Pyrazole alcohols are amphoteric and water-soluble. Standard aqueous extraction often leads to product loss.

-

Solution: The Fieser Quench (Step 5 above) is non-negotiable. It removes aluminum salts as solids, avoiding large volumes of water. Do not use acidic workup (HCl), as the pyrazole will protonate and remain in the aqueous phase.

Safety: The "Delayed" Exotherm

When quenching, the initial water addition destroys excess hydride. However, the breakdown of the N-Al bond releases the free pyrazole, which can be exothermic.

-

Protocol: Maintain internal temperature <10°C during the entire quench sequence.

Workflow Visualization

Figure 2: Optimized workup flow to maximize recovery of the water-soluble pyrazole alcohol.

References

-

General Pyrazole Reduction Methodology

-

Specific Scaffold Synthesis (Analogous)

-

Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides. (2018).[3] Acta Pharmaceutica Sinica B.

-

- Safety in Hydride Reductions: Fieser and Fieser's Reagents for Organic Synthesis, Vol. 1, p. 581 (Wiley). (Standard Reference for Fieser Quench).

-

Patent Literature

-

Process for the preparation of pyrazoles.[4] EP1176142A1.

-

Sources

- 1. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]

- 2. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]

- 3. rjpbcs.com [rjpbcs.com]

- 4. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]

Application Note: Halogenation Techniques for (3-Cyclopropyl-1H-pyrazol-4-yl)methanol Intermediates

Part 1: Strategic Overview & Scientific Rationale

The Scaffold in Context

(3-Cyclopropyl-1H-pyrazol-4-yl)methanol is a high-value "linker" intermediate frequently employed in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic biologically active agents. The cyclopropyl group provides metabolic stability and unique steric bulk, while the pyrazole ring serves as a critical hydrogen-bond donor/acceptor motif.

The primary "halogenation" required for this intermediate is side-chain activation : converting the C4-hydroxymethyl group (-CH₂OH) into an electrophilic halomethyl group (-CH₂X). This transformation turns the inert alcohol into a reactive alkylating agent, enabling the attachment of the pyrazole fragment to core drug scaffolds via nucleophilic substitution (Sɴ2).

The Stability Paradox (Critical Insight)

The "Self-Destruct" Mechanism: A critical challenge with 4-(halomethyl)-1H-pyrazoles is their inherent instability as free bases. The pyrazole ring nitrogen (N1-H) is nucleophilic, while the halomethyl group (C4-CH₂X) is electrophilic.

-

Risk: In the free base form, the molecule can undergo intermolecular

-alkylation, leading to rapid oligomerization or polymerization. -

Solution: These intermediates must be isolated and stored as hydrochloride or hydrobromide salts . Protonation of the pyrazole nitrogens (

) removes their nucleophilicity, rendering the salt form stable for long-term storage.

Decision Matrix: Selecting the Halogen

The choice of halogenation technique depends on the downstream coupling requirement and substrate sensitivity.

| Feature | Chlorination (Cl) | Bromination (Br) | Iodination (I) |

| Reagent | Thionyl Chloride (SOCl₂) | PBr₃ or CBr₄/PPh₃ (Appel) | NaI (Finkelstein) |

| Reactivity | Moderate (Stable Salt) | High (Reactive Electrophile) | Very High (Unstable) |

| Stability | Excellent (as HCl salt) | Good (as HBr salt) | Poor (Light sensitive) |

| Use Case | Standard linker synthesis; Scale-up friendly. | Sterically hindered couplings; Mild conditions. | In situ generation only. |

Part 2: Detailed Experimental Protocols

Protocol A: Chlorination via Thionyl Chloride (Standard)

Best for: Scalable synthesis of the stable hydrochloride salt.

Mechanism: Sɴi (internal substitution) or Sɴ2 depending on solvent/base. Generates SO₂ and HCl byproducts.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Reagent: Thionyl Chloride (SOCl₂) (1.5 – 2.0 equiv)

-

Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

-

Optional: Catalytic DMF (Vilsmeier-Haack type activation)

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with the substrate and anhydrous DCM (0.2 M concentration). Cool to 0°C under inert atmosphere (

or Ar). -

Addition: Add SOCl₂ dropwise over 20 minutes. Caution: Gas evolution (SO₂, HCl).

-

Expert Tip: Do not add base (e.g., Et₃N) if isolating the salt. The HCl generated is necessary to protonate the product.

-

-

Reaction: Allow to warm to room temperature (20–25°C). Stir for 2–4 hours. Monitor by TLC (MeOH/DCM 1:9) or LCMS.

-

Endpoint: Disappearance of alcohol peak; appearance of less polar chloride peak.

-

-

Work-up (Critical for Stability):

-

Concentrate the reaction mixture in vacuo at <40°C to remove solvent and excess SOCl₂.

-

Azeotrope: Co-evaporate with toluene (2x) to remove trace thionyl chloride.

-

Precipitation: Triturate the resulting residue with anhydrous diethyl ether or MTBE. The product, 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole hydrochloride , will precipitate as a white to off-white hygroscopic solid.

-

-

Isolation: Filter under inert gas (Schlenk filtration recommended) or rapid vacuum filtration. Dry under high vacuum. Store at -20°C under Argon.

Protocol B: Mild Bromination via Appel Reaction

Best for: Acid-sensitive substrates or when higher electrophilicity is required.

Mechanism: Activation of alcohol by oxyphosphonium intermediate, followed by displacement by bromide. Neutral conditions.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Reagent: Carbon Tetrabromide (CBr₄) (1.1 equiv)

-

Activator: Triphenylphosphine (PPh₃) (1.1 equiv)

-

Solvent: DCM (anhydrous)

Step-by-Step Methodology:

-

Setup: Dissolve substrate and CBr₄ in anhydrous DCM at 0°C.

-

Addition: Add PPh₃ portion-wise (solid) or as a solution in DCM over 30 minutes. The solution will typically turn slightly yellow.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Work-up:

-

Note: This reaction produces Triphenylphosphine oxide (TPPO) as a byproduct, which can be difficult to remove.

-

Concentrate the mixture.

-

Purification: Flash chromatography is often required (Hexane/EtOAc).

-

Stability Note: The free base bromide is highly reactive. If storage is needed, treat the isolated oil with 1M HCl in ether to precipitate the HBr/HCl salt immediately.

-

Part 3: Visualization & Workflow Logic

Diagram 1: Strategic Decision Pathway

This flowchart guides the researcher in selecting the appropriate halogenation route based on downstream needs.

Caption: Decision matrix for selecting chlorination vs. bromination, highlighting the critical stability risk of the free base form.

Diagram 2: Experimental Workflow (SOCl₂ Method)

A visual standard operating procedure (SOP) for the chlorination protocol.

Caption: Step-by-step workflow for the conversion of the alcohol to the chloride hydrochloride salt.

Part 4: Analytical Data & Troubleshooting

Expected Analytical Profile (Chloride Salt)

| Assay | Expected Result | Notes |

| Appearance | White to off-white solid | Hygroscopic; store in desiccator. |

| ¹H NMR (DMSO-d₆) | δ 4.80 (s, 2H, CH₂Cl) | Shift downfield from alcohol (~4.4 ppm). |

| ¹H NMR (NH) | Broad singlet >10 ppm | Indicates protonated pyrazole species. |

| LCMS | M+H = 157/159 (3:1 ratio) | Characteristic Cl isotope pattern. |

Troubleshooting Guide

-

Problem: Product is an oil or sticky gum.

-

Cause: Incomplete removal of SOCl₂ or presence of trace water.

-

Fix: Re-dissolve in minimal MeOH, add 2M HCl in ether, and re-precipitate with excess ether/hexane.

-

-

Problem: Low yield after workup.

-

Cause: Product solubility in the wash solvent.

-

Fix: The HCl salt is polar. Use non-polar solvents (Ether, Hexane) for trituration. Do not wash with water/bicarb (converts to unstable free base).

-

References

-

Deng, X., et al. (2006). "Three-component Reaction for Pyrazole Synthesis: 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole." Organic Syntheses, 83, 16.

-

Appel, R. (1975).[1][2] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.[1]

-

Reddy, C. R., et al. (2013).[3] "Facile One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles from Propargylic Alcohols." Synthesis, 45, 830-836.[3]

-

Sigma-Aldrich. "3-Cyclopropyl-1H-pyrazole Building Blocks."

-

National Institutes of Health (NIH). "Bioorthogonal 4H-pyrazole 'click' reagents." Chemical Science.

Sources

Application Note: Strategic Nitrogen Protection of 1H-Pyrazoles for Regioselective Synthesis

Introduction & Mechanistic Causality

1H-pyrazoles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. However, their inherent annular tautomerism—the rapid exchange of a proton between the N1 and N2 atoms—presents a significant challenge for regioselective synthesis. Without strategic nitrogen protection, electrophilic substitutions, metalations, or cross-coupling reactions often yield intractable mixtures of regioisomers 1.

The reactivity of the pyrazole ring is governed by its distinct electronic distribution:

-

C4 Position: The most electron-rich and nucleophilic site, readily undergoing electrophilic aromatic substitution (e.g., halogenation).

-

C5 Position: Contains the most acidic C-H bond (pKa ~27), making it the primary target for directed ortho-metalation (DoM) or transition-metal-catalyzed C-H activation 1.

-

C3 Position: Generally unreactive due to steric shielding from the adjacent N-protecting group and inherently lower acidity compared to C5 1.

To functionalize the unreactive C3 position, chemists employ protecting group transpositions (such as the "SEM switch") to electronically and sterically redefine the ring. By moving the protecting group from N1 to N2, the previously inert C3 position is transformed into a highly reactive C5 position, enabling sequential functionalization [[1]]().

Quantitative Comparison of Pyrazole Protecting Groups

Selecting the correct protecting group (PG) requires balancing steric bulk, base/acid stability, and the specific regiochemical outcome desired.

| Protecting Group | Reagents for Installation | Cleavage Conditions | Base Stability (e.g., n-BuLi) | Acid Stability | Key Regiodirecting Effect |

| SEM | SEM-Cl, NaH, DMF | TBAF/THF or HCl/MeOH | Moderate | Low | Enables "SEM switch" for sequential C-H arylation 12. |

| THP | DHP, PPTS or TsOH, DCM | Mild Acid (HCl, MeOH) | High | Moderate | Directs strong bases (n-BuLi) exclusively to C5 3. |

| Trityl (Tr) | Tr-Cl, Et₃N, DCM | Mild Acid (TFA/DCM) | High | Very Low | Massive steric bulk shields C5; forces reactions to C4 4. |

| Boc | Boc₂O, DMAP, DCM | Strong Acid (TFA) | Low | Low | Easily installed/removed; prone to nucleophilic attack 5. |

SEM Protection and the "SEM Switch" Strategy

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is highly effective for palladium-catalyzed C-H arylation protocols. Because the C5 position is highly reactive while C3 is inert, sequential arylation requires a mechanistic workaround. The "SEM switch" involves transposing the SEM group from N1 to N2. This tautomeric shift redefines the old C3 position as the new C5 position, enabling a second C-H arylation to yield fully substituted 3,4,5-triarylpyrazoles 1.

Workflow of the SEM-switch strategy enabling sequential regioselective C-H arylation.

Protocol 1: SEM Protection and C-H Arylation

Causality Check: Pivalic acid is used as an additive in the arylation step because the pivalate anion acts as a crucial proton shuttle in the Concerted Metalation-Deprotonation (CMD) mechanism, significantly lowering the activation energy for C-H bond cleavage 1.

-

Protection: Dissolve 1H-pyrazole (1.0 eq) in anhydrous DMF at 0 °C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min, then add SEM-Cl (1.1 eq) dropwise.

-

Validation: Monitor by TLC (Hexanes/EtOAc). The protected pyrazole will show a higher

value and lack N-H stretching in IR spectroscopy. Quench with -

C-H Arylation: Charge a Schlenk flask with SEM-pyrazole (1.0 eq), Aryl Bromide (1.5 eq),

(5 mol%), Pivalic acid (30 mol%), and -

Validation: Filter through Celite, concentrate, and purify via flash chromatography. Confirm C5-arylation via 1H NMR (disappearance of the characteristic C5 proton doublet at ~7.5 ppm).

THP Protection for Directed Lithiation

The tetrahydropyranyl (THP) group is ideal for strong-base chemistry. Unlike Boc, which can be attacked by organolithiums, THP is completely stable to n-BuLi. It provides enough steric bulk to prevent N-coordination from completely quenching the base, while its oxygen atom can weakly direct the lithium to the adjacent C5 position, allowing for clean deprotonation and subsequent electrophilic trapping 3.

THP-directed C5-lithiation workflow for the functionalization of pyrazoles.

Protocol 2: THP Protection, C5-Lithiation, and Deprotection

Causality Check: THP protection introduces a new chiral center, which will manifest as diastereomeric mixtures in NMR if the pyrazole is already chiral. However, this is irrelevant for the final product as the chiral center is destroyed upon deprotection 2.

-

Protection: To a solution of pyrazole (1.0 eq) in DCM, add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and pyridinium p-toluenesulfonate (PPTS, 0.1 eq). Reflux for 4 h.

-

Validation: Wash with saturated

, dry, and concentrate. 1H NMR will show a characteristic THP anomeric proton multiplet at ~5.4 ppm [[3]](). -

Lithiation & Trapping: Dissolve the THP-pyrazole in anhydrous THF and cool to -78 °C under Argon. Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 min. Add the electrophile (e.g., 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 1.2 eq) and allow to warm to room temperature.

-

Deprotection: Dissolve the crude borylated product in MeOH and add 2M HCl. Stir at room temperature for 2 h.

-

Validation: Neutralize, extract, and verify the final product via LC-MS and 11B NMR 3.

Trityl Protection for Extreme Steric Shielding

The triphenylmethyl (trityl) group provides massive steric bulk. When installed on N1, it completely shields the adjacent C5 position, forcing any subsequent electrophilic attacks or metalations to occur exclusively at the C4 position or on remote functional groups. It is highly acid-labile, allowing for rapid deprotection under mild conditions (e.g., TFA in DCM) without disturbing other sensitive moieties like esters or hydroxamates 4.

Protocol 3: Trityl Protection and Mild Acidic Cleavage

Causality Check: The use of Triethylamine (

-

Protection: Dissolve pyrazole (1.0 eq) in anhydrous DCM. Add

(1.5 eq) and Trityl Chloride (TrCl, 1.1 eq). Stir at room temperature for 12 h. -

Validation: Wash the organic layer with water and brine. TLC will show a highly non-polar spot. Purify via recrystallization or flash chromatography.

-

Deprotection: Following downstream functionalization, dissolve the trityl-protected pyrazole in a 1:1 (v/v) mixture of Trifluoroacetic Acid (TFA) and DCM. Stir at room temperature for 2 h 4.

-

Validation: Evaporate the volatiles under reduced pressure. The loss of the trityl cation (m/z 243) can be rapidly confirmed via LC-MS. Triturate the residue with cold diethyl ether to precipitate the free pyrazole while leaving the triphenylmethanol byproduct in solution.

References

- Source: nih.

- Title: Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I)

- Source: nih.

- Source: znaturforsch.

- Source: chemrxiv.

Sources

- 1. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]

- 3. znaturforsch.com [znaturforsch.com]

- 4. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

Troubleshooting & Optimization

Technical Support Center: Pyrazole Alcohol Solubility in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for resolving solubility challenges with pyrazole alcohol derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who encounter difficulties in achieving desired concentrations of these compounds in organic solvents. Our approach is rooted in first principles, providing not just protocols, but the causal reasoning behind them to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Question: What are the primary factors governing the solubility of my pyrazole alcohol derivative?

Answer: The solubility of pyrazole alcohols is a complex interplay of several physicochemical factors. Understanding these is the first step in troubleshooting.

-

Intermolecular Forces: The pyrazole ring contains nitrogen atoms capable of hydrogen bonding, and the alcohol group is a strong hydrogen bond donor and acceptor. Strong intermolecular hydrogen bonding between the pyrazole alcohol molecules themselves can lead to high crystal lattice energy, which must be overcome by the solvent.[1]

-

Molecular Weight & Substituents: As the molecular weight increases, solubility generally decreases.[1] The nature of the substituents on the pyrazole ring is critical. Lipophilic groups (e.g., phenyl, alkyl chains) will decrease solubility in polar solvents, while polar functional groups (e.g., additional hydroxyls, amines) can increase it.[1][2]

-

Crystal Structure (Polymorphism): The arrangement of molecules in the solid state significantly impacts solubility. Amorphous forms of a compound are typically more soluble than their stable crystalline counterparts because no energy is required to break the crystal lattice.[3][4]

-

Solvent Properties: The principle of "like dissolves like" is fundamental. The polarity, hydrogen bonding capability, and dielectric constant of the solvent must be well-matched to the solute.

-

pH (for Ionizable Derivatives): The pyrazole ring has a weakly basic nitrogen atom.[5] If your derivative has acidic or basic functional groups, the pH of the solution can dramatically alter its ionization state and, consequently, its solubility.[1]

Question: I'm starting a new project with a novel pyrazole alcohol. What solvents should I try first?

Answer: A systematic solvent screening is always recommended. However, based on the general structure of pyrazole alcohols, a good starting panel would include solvents from different classes. 1H-pyrazole itself is more soluble in organic solvents like ethanol, methanol, and acetone than in water.[1][6] For substituted pyrazole alcohols, polar aprotic and polar protic solvents are often effective.

Recommended Starting Solvent Panel

| Solvent Class | Examples | Rationale | Predicted Solubility |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High polarity and ability to accept hydrogen bonds make them excellent at solvating both polar and non-polar regions of the molecule.[5][7] | High |

| Polar Protic | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding, which can effectively compete with the solute-solute interactions.[5][7] | Moderate to High |

| Ethers | THF, 1,4-Dioxane | Moderate polarity; can be effective, especially in mixtures. | Moderate |

| Chlorinated | Dichloromethane (DCM) | Good for less polar derivatives, but often requires a co-solvent.[1] | Low to Moderate |

| Non-Polar | Toluene, Hexane | Generally poor solvents for pyrazole alcohols unless the molecule is heavily substituted with lipophilic groups.[5] | Low |

Question: My pyrazole alcohol dissolves initially in DCM but then crashes out. What's happening?

Answer: This is a classic sign of a supersaturated solution that is kinetically trapped and then relaxes to a more thermodynamically stable state (precipitation). This often occurs when a compound is dissolved in a solvent where it is only marginally soluble, perhaps aided by initial heating. Upon cooling or standing, the system equilibrates, and the excess solute precipitates. The solution is to either find a better solvent or use a solvent mixture (co-solvency) to increase the equilibrium solubility.[1]

Troubleshooting Guides & Protocols

This section provides in-depth, step-by-step guides for overcoming persistent solubility issues.

Guide 1: Low Intrinsic Solubility in Single Solvents

If standard solvents fail to provide the desired concentration, a co-solvent strategy is the most direct approach. Co-solvency works by altering the overall polarity of the solvent system to be more favorable for the solute.[8][9]

A co-solvent disrupts the strong hydrogen-bonding network of a highly polar solvent (like ethanol) while increasing the polarity of a less polar solvent, creating a mixture with intermediate properties that can better solvate a complex molecule like a pyrazole alcohol.[9][10]

Caption: Mechanism of co-solvency to enhance solubility.

This protocol helps you systematically identify an effective co-solvent mixture.

-

Select a Primary Solvent: Choose the best single solvent from your initial screen, even if solubility is limited (e.g., Ethanol).

-

Select a Panel of Co-Solvents: Choose miscible solvents with different polarities (e.g., Toluene, THF, Dichloromethane, Acetonitrile).

-

Prepare Stock Solutions:

-

Create a concentrated stock solution of your pyrazole alcohol in the primary solvent (e.g., 100 mg/mL in DMSO, if possible, as a starting point for dilutions).

-

If the compound is not soluble enough for a stock, you will have to add solid to each vial.

-

-

Set Up Test Vials: In a series of glass vials, prepare different ratios of the primary solvent to the co-solvent (e.g., 9:1, 4:1, 1:1, 1:4, 1:9). Total volume should be consistent (e.g., 1 mL).

-

Determine Solubility:

-

Add an excess amount of your solid pyrazole alcohol to each vial.

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C) on a shaker for 24 hours to ensure equilibrium is reached.

-

Visually inspect for undissolved solid.

-